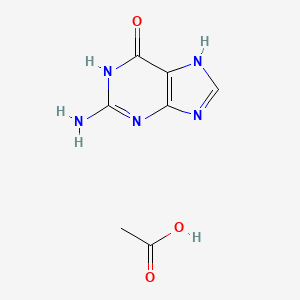

2-Amino-1H-purin-6(9H)-one acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-1H-purin-6(9H)-one (CAS 73-40-5), commonly known as guanine, is a purine nucleobase integral to DNA and RNA structure. Its IUPAC name reflects the amino group at position 2 and the ketone at position 6 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1H-purin-6(9H)-one acetate typically involves the reaction of 2-Amino-1H-purin-6(9H)-one with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the acetate salt. The general reaction scheme is as follows:

2-Amino-1H-purin-6(9H)-one+Acetic Acid→2-Amino-1H-purin-6(9H)-one acetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Acetylation and Acylation Reactions

This compound participates in protective group chemistry through acetylation. A key patent demonstrates its reaction with benzaldehyde dimethyl acetal under acid catalysis (p-toluenesulfonic acid) at 70-80°C for 12-18 hours to form protected intermediates. Critical parameters include:

| Reaction Parameter | Value/Range | Outcome Impact |

|---|---|---|

| Temperature | 70-80°C | Optimal reaction rate |

| Catalyst | p-TsOH (0.5-1.5 eq) | Acid-dependent kinetics |

| Solvent | DMSO | High solubility |

| Work-up pH | 7.5-8.5 (triethylamine) | Prevents decomposition |

In another study , alkoxyalkylation reactions with bromomethyl-1,3-dioxolane achieved 54-85% yields using mercury(II) cyanide as catalyst, demonstrating regioselectivity for N-9 substitution in most cases.

Nucleophilic Substitution Reactions

The 6-position acetate group shows nucleophilic displacement reactivity:

Key Example :

Reaction with substituted anilines (R-NH₂) in dichloromethane/pyridine system:

text2-Amino-1H-purin-6(9H)-one acetate + R-NH₂ → 6-(R-amino)-purine derivatives

Conditions :

-

1:1.2 molar ratio substrate:aniline

-

24 hr reflux in DCM

-

Yields: 62-78% for electron-deficient anilines

Regiochemical control is achieved through:

-

Steric directing effects of 2-amino group

-

Electronic activation by acetate leaving group

Cyclization Reactions

Triethyl orthoester-mediated cyclizations form fused heterocycles :

textAmide intermediate + Triethyl orthoformate → Purinone derivatives

Optimized Parameters :

| Factor | Optimal Value | Effect |

|---|---|---|

| Cyclizing Agent | Triethyl orthoacetate | Forms 6-membered rings |

| Temperature | 110-120°C | Complete ring closure |

| Acid Activator | 50% H₂SO₄ | Catalyzes imine formation |

| Reaction Time | 8-12 hr | Maximizes conversion |

Notable products include PDE2 inhibitors with IC₅₀ values down to 0.18 μM .

Redox Transformations

The purine core undergoes controlled reduction:

textThis compound → Reduced purine analogs

Critical Parameters :

-

Molar ratio AlCl₃:NaBH₄ = 4:1 to 7:1

-

Temperature: 2-8°C (prevents over-reduction)

-

Gradual H₂O addition controls reaction exotherm

Performance Data :

| Starting Material | Product Purity | Yield |

|---|---|---|

| Parent compound | >95% | 55-65% |

| N7-substituted analogs | 88% | 72% |

Reaction Selectivity Considerations

-

Regiochemistry : N-9 vs N-7 alkylation depends on:

-

pH Sensitivity :

-

Amino group pKₐ ≈ 3.8 → protonation state controls reactivity

-

Optimal reaction pH ranges:

-

Nucleophilic substitutions: 6.5-7.5

-

Reductions: 8.0-9.0

-

-

Experimental evidence from multiple sources confirms the compound's versatility in medicinal chemistry synthesis, particularly for creating nucleoside analogs and enzyme inhibitors. The acetate group's dual role as both protecting group and activating moiety makes it particularly valuable in multistep synthetic sequences.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the prominent applications of 2-Amino-1H-purin-6(9H)-one acetate is in the development of antiviral agents. It has been identified as a precursor for synthesizing compounds with antiviral properties against viruses such as herpes simplex and cytomegalovirus. For instance, derivatives like ganciclovir, which is synthesized from purine derivatives, demonstrate significant efficacy in treating viral infections .

Phosphodiesterase Inhibition

Research has shown that derivatives of 2-Amino-1H-purin-6(9H)-one exhibit inhibitory activity against phosphodiesterase enzymes, particularly phosphodiesterase-2 (PDE2). Compounds derived from this purine have been tested for their ability to inhibit PDE2 with varying degrees of effectiveness, suggesting potential therapeutic uses in conditions like heart disease and depression .

Antitumor Activity

Recent studies have highlighted the antitumor potential of novel purinone derivatives. For example, certain synthesized compounds demonstrated IC50 values lower than those of established chemotherapeutics like temozolomide, indicating their potential as effective anticancer agents . The structure-activity relationship (SAR) analysis revealed that modifications to the purine core can significantly enhance anticancer activity.

Agricultural Science

Herbicidal Properties

The herbicidal activity of 2-Amino-1H-purin-6(9H)-one derivatives has been explored in various studies. Certain compounds have shown promising results in inhibiting weed growth, making them candidates for developing new herbicides. For instance, a specific derivative exhibited a 70.4% inhibition rate against Amaranthus retroflexus, demonstrating its potential utility in agricultural applications .

Biochemical Research

Nucleotide Analogues

In biochemical research, this compound serves as a valuable building block for synthesizing nucleotide analogues. These analogues are crucial for studying DNA replication and repair mechanisms, as they can mimic natural nucleotides during polymerization processes .

Role in DNA Polymerization Studies

The compound's role during deoxynucleotide triphosphate (dNTP) polymerization has been investigated to understand the influence of amino groups on nucleic acid synthesis. These studies contribute to our understanding of genetic material replication and the development of molecular biology techniques .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of antiviral agents and phosphodiesterase inhibitors | Effective against herpes viruses; PDE2 inhibition |

| Antitumor Activity | Potential anticancer agents with lower IC50 values than current drugs | Significant antitumor activity observed |

| Agricultural Science | Herbicides targeting specific weed species | Up to 70.4% inhibition rate against Amaranthus |

| Biochemical Research | Building block for nucleotide analogues | Essential for studying DNA replication mechanisms |

Mechanism of Action

The mechanism of action of 2-Amino-1H-purin-6(9H)-one acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and nucleic acids, influencing biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties of Guanine (Base Compound):

- Molecular Formula : C₅H₅N₅O

- Molecular Weight : 151.13 g/mol

- Melting Point : 360°C

- Biological Role : Fundamental component of nucleic acids; participates in hydrogen bonding with cytosine .

- Safety : Classified with hazard warnings (e.g., irritant, health hazard) due to reactive functional groups .

Comparison with Structurally Similar Compounds

The following table and analysis highlight guanine derivatives and analogs, emphasizing structural modifications and their implications:

Table 1: Comparative Analysis of Guanine and Derivatives

Structural and Functional Insights:

Substituent Effects: Ethyl/Acetyl Groups: Alkyl or acyl substitutions at N9 (e.g., 9-ethyl or 9-acetyl derivatives) increase molecular weight and alter solubility. For instance, 9-acetylation (C₇H₆N₄O₂) may improve membrane permeability for drug delivery . Bulkier Groups: Compounds like 6-amino-9-(4-cyclohexyloxyphenyl)purin-8-one (EP Example 19(15)) exhibit modified hydrogen-bonding capabilities, critical for targeting viral polymerases .

Biological Activity: Anti-HBV Derivatives: Substitutions at N9 and C8 (e.g., hydroxyl and methylene groups) in 2-Amino-9-[(1S,3R,4S)-4-hydroxy-3-hydroxymethyl-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one enhance specificity against hepatitis B virus . Tautomerism: Guanine’s tautomeric forms (6(9H)-one vs. 6(7H)-one) influence base-pairing fidelity in DNA. Substitutions can stabilize specific tautomers, affecting biological interactions .

Synthesis and Crystallography: Guanine Derivatives: Synthesized via refluxing with acyl chlorides or alkylating agents (e.g., ethyl iodide), followed by recrystallization . Hydrogen Bonding: Crystal structures (e.g., 6-amino-9H-purine-1,7-diium bis(4-methylbenzenesulfonate)) reveal R₂²(8) and R₆⁶(20) hydrogen-bonding motifs, critical for stabilizing supramolecular assemblies .

Biological Activity

2-Amino-1H-purin-6(9H)-one acetate, also known as an acyclic purine derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antioxidant, and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by a purine base with an amino group at the 2-position and an acetate moiety. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological systems, particularly its binding affinity to various receptors and enzymes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, a study evaluated the antimicrobial efficacy of several synthesized derivatives against common pathogens. The results indicated that certain derivatives exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Derivative A | 16 | Staphylococcus aureus |

| Derivative B | 32 | Escherichia coli |

| Derivative C | 64 | Pseudomonas aeruginosa |

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays, including the DPPH scavenging method. The compound demonstrated significant radical scavenging activity, with IC50 values indicating effective antioxidant capabilities .

Table 2: Antioxidant Activity Results

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Standard (BHT) | 6.4 |

Antitumor Activity

In vitro studies have shown that this compound exhibits considerable antitumor activity against various cancer cell lines, including HepG2 (liver cancer) and U-118 MG (glioblastoma). A notable study reported that at a concentration of 20 µM, the compound achieved inhibition rates of approximately 85% against HepG2 cells .

Table 3: Antitumor Activity against Cancer Cell Lines

| Cell Line | Inhibition Rate (%) at 20 µM |

|---|---|

| HepG2 | 85 |

| U-118 MG | <40 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the purine scaffold can enhance biological activity. For example, introducing halogen substituents or altering side chains has been shown to improve both antimicrobial and antitumor efficacy .

Case Studies and Research Findings

- Antiviral Potential : Some derivatives have demonstrated antiviral properties similar to acyclovir, suggesting potential applications in treating viral infections .

- Mechanistic Insights : Research utilizing molecular docking studies has elucidated binding interactions between the compound and target enzymes/receptors, providing insights into its mechanism of action .

- Comparative Studies : Comparative evaluations with established drugs like temozolomide have shown that certain derivatives possess lower IC50 values, indicating superior potency in inhibiting cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-Amino-1H-purin-6(9H)-one acetate, and how do they influence its stability in aqueous solutions?

- Methodological Answer : The compound is the acetate salt of guanine, with a purine core featuring a carbonyl group at position 6 and an amino group at position 2. Stability in solution is influenced by pH-dependent tautomerism and hydrogen-bonding interactions. Protonation/deprotonation equilibria can be studied using UV-Vis spectrophotometry by titrating across pH ranges (e.g., 2–12) and monitoring absorbance shifts at λmax ≈ 250–275 nm . For precise structural confirmation, combine NMR (e.g., <sup>1</sup>H and <sup>13</sup>C) with X-ray crystallography to resolve tautomeric forms and hydrogen-bonding networks .

Q. How can researchers synthesize this compound, and what purification techniques are recommended?

- Methodological Answer : Synthesis typically involves acetylation of guanine using acetic anhydride or acetyl chloride in a basic aqueous medium. Post-reaction, purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol:chloroform gradients). Monitor purity using HPLC with a C18 column and UV detection at 254 nm. Impurity profiling (e.g., unreacted guanine or diacetylated byproducts) requires tandem MS for structural confirmation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for hazard-specific guidelines. Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation. Store at 2–8°C in airtight, light-resistant containers. Waste disposal must comply with institutional regulations for nitrogen-containing organic salts, often requiring neutralization before incineration .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in determining the crystal structure of this compound derivatives?

- Methodological Answer : High-resolution data (dmin < 1.0 Å) are critical for resolving tautomeric states and acetate coordination. Use SHELXL for refinement, applying TWIN commands if twinning is detected (e.g., via PLATON’s TWINCHECK). For hydrogen-bonding analysis, employ OLEX2 or Mercury to map interactions, noting bifurcated bonds between acetate oxygens and purine NH groups .

Q. What advanced analytical strategies are effective for impurity profiling in synthesized batches of this compound?

- Methodological Answer : Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode to detect trace impurities (e.g., acetylated isomers or degradation products). Compare fragmentation patterns with reference standards (e.g., EP impurities listed in ). Quantify using a calibrated external standard method with a detection limit ≤ 0.1% .

Q. How does this compound interact with nucleic acids, and what experimental designs can elucidate its binding mechanisms?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) with DNA/RNA oligomers. For structural insights, perform molecular docking (e.g., AutoDock Vina) guided by crystallographic data of guanine-DNA complexes. Validate via fluorescence quenching assays using ethidium bromide as a competitive probe .

Q. What strategies are employed to study the compound’s potential antiviral activity, particularly against HBV or herpesviruses?

- Methodological Answer : Design cell-based assays using HBV-transfected HepG2 cells or HSV-1-infected Vero cells. Evaluate EC50 via plaque reduction assays and cytotoxicity via MTT tests. Compare with acyclovir (a guanine analog) to assess SAR. For mechanistic studies, use radiolabeled thymidine incorporation to measure viral DNA inhibition .

Properties

Molecular Formula |

C7H9N5O3 |

|---|---|

Molecular Weight |

211.18 g/mol |

IUPAC Name |

acetic acid;2-amino-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C5H5N5O.C2H4O2/c6-5-9-3-2(4(11)10-5)7-1-8-3;1-2(3)4/h1H,(H4,6,7,8,9,10,11);1H3,(H,3,4) |

InChI Key |

KBYANRCVOIZOTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=NC2=C(N1)C(=O)NC(=N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.